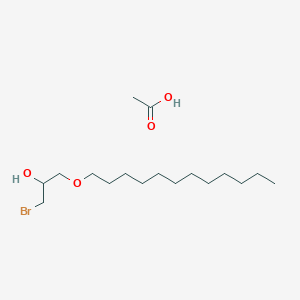
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a dioxolane ring substituted with dichloroethylidene and dimethylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane typically involves the reaction of 1,2-dichloroethane with a suitable dioxolane precursor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloroethylidene group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A related compound with similar chemical properties but different applications.
4,4-Dimethyl-2-propyl-1,3-dioxolane: Shares the dioxolane ring structure but lacks the dichloroethylidene group.
Properties
CAS No. |
89995-60-8 |
|---|---|
Molecular Formula |
C10H16Cl2O2 |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
5-(1,2-dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C10H16Cl2O2/c1-4-5-8-13-9(7(12)6-11)10(2,3)14-8/h8H,4-6H2,1-3H3 |
InChI Key |
DRAMXPRNCHDTJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC(=C(CCl)Cl)C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)
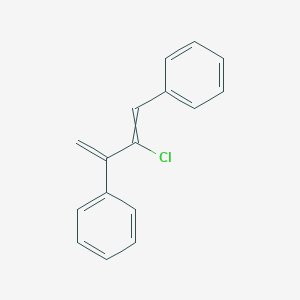
![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)
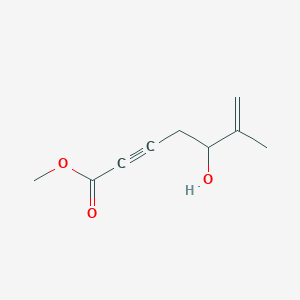
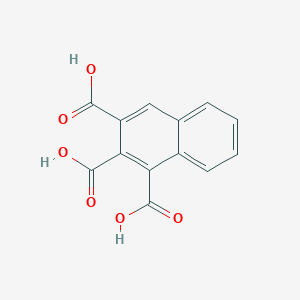
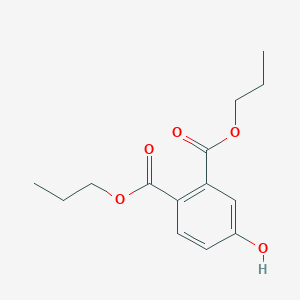
![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)

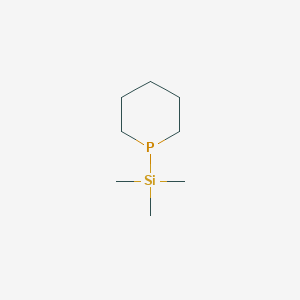
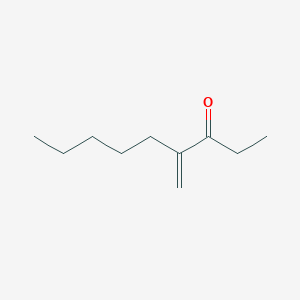
![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
